Product packaging for 9-Benzyladenine 1-oxide(Cat. No.:CAS No. 4261-16-9)

9-Benzyladenine 1-oxide

Cat. No.: B14168804
CAS No.: 4261-16-9
M. Wt: 241.25 g/mol
InChI Key: IAOHZMDQRNLARI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Benzyladenine 1-oxide (CAS 4261-16-9) is the principal N1-oxide metabolite of 9-Benzyladenine, formed via metabolic N-oxidation by hepatic microsomes . This compound is a crucial reference standard in drug metabolism studies, particularly for investigating the structure-metabolism relationships of 9-substituted adenine derivatives and the characteristics of the involved N1-oxidase enzymes . Research has shown that 9-Benzyladenine undergoes metabolic N1-oxidation in species including hamster, with the formation of this N1-oxide being a significant metabolic pathway . The in vitro N1-oxidation process for generating this metabolite can be influenced by inducers and inhibitors, allowing for detailed enzyme kinetics studies . Analytical methods for its determination have been established, with a reversed-phase HPLC procedure providing rapid and sensitive detection, suitable for use with microsomal incubation samples . This product is intended for research purposes as a biochemical standard and is strictly for Laboratory Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11N5O B14168804 9-Benzyladenine 1-oxide CAS No. 4261-16-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4261-16-9

Molecular Formula

C12H11N5O

Molecular Weight

241.25 g/mol

IUPAC Name

9-benzyl-1-hydroxypurin-6-imine

InChI

InChI=1S/C12H11N5O/c13-11-10-12(15-8-17(11)18)16(7-14-10)6-9-4-2-1-3-5-9/h1-5,7-8,13,18H,6H2

InChI Key

IAOHZMDQRNLARI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2N=CN(C3=N)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 9 Benzyladenine 1 Oxide

Direct N-Oxidation Pathways for 9-Benzyladenine (B1666361) to its 1-Oxide

The direct oxidation of the N1-position of the purine (B94841) ring in 9-benzyladenine is a key method for the synthesis of its 1-oxide derivative. This transformation can be achieved using various oxidizing agents, including peroxy acids and catalytic systems.

Oxidation with Peroxy acids (e.g., Trifluoroperoxyacetic Acid)

Trifluoroperoxyacetic acid (TFPAA) is a potent oxidizing agent capable of oxidizing N6-benzyladenine. researchgate.netjst.go.jp Treatment of N6-benzyladenine with 15% aqueous hydrogen peroxide in trifluoroacetic acid at elevated temperatures (65-70°C) for one hour results in the formation of the N(3)-oxide and N(7)-oxide in low yields (4% each). researchgate.netjst.go.jp While this method demonstrates the reactivity of peroxy acids, it also highlights the potential for oxidation at multiple nitrogen atoms within the purine ring, leading to a mixture of products. researchgate.netjst.go.jp

Oxidation with Activated Peracids (e.g., meta-Chloroperoxybenzoic Acid, Monoperoxyphthalic Acid)

meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for the N-oxidation of adenine (B156593) derivatives. The oxidation of N6-benzyladenine with m-CPBA in methanol (B129727) has been shown to produce N6-benzyladenine 1-oxide in a 35% yield. researchgate.net Similarly, oxidation of 9-vinyladenine derivatives with m-CPBA selectively yields the corresponding N-1 oxides. researchgate.net These findings indicate that m-CPBA can be a more selective reagent for the N1-oxidation of certain adenine derivatives compared to the more reactive trifluoroperoxyacetic acid. The choice of solvent and reaction conditions can influence the selectivity and yield of the N-oxidation reaction.

Catalytic Oxidation Systems (e.g., Methyltrioxorhenium/Hydrogen Peroxide)

Catalytic systems offer an alternative and often more efficient route for oxidation reactions. The methyltrioxorhenium (MTO)/hydrogen peroxide system is a versatile catalyst for various oxidation processes. mdpi.com This system has been successfully employed for the selective oxidation of purine derivatives to their corresponding 1-oxides. researchgate.net The use of MTO with hydrogen peroxide, or a urea-hydrogen peroxide adduct (UHP), provides an environmentally friendly approach to oxidation. researchgate.net For purine derivatives, the addition of pyrazine-2-carboxylic acid (PCA) can enhance the yield of the 1-oxide product. researchgate.net This catalytic method represents a significant advancement, offering high selectivity under mild conditions. researchgate.net

Enzymatic N1-Oxidation of 9-Benzyladenine

The N1-oxidation of 9-benzyladenine is a recognized metabolic pathway in biological systems, primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govresearchgate.net

Role of Cytochrome P-450 Subfamilies (e.g., CYP3A, CYP2D) in in vitro Systems

In vitro studies using animal hepatic microsomes have identified the specific cytochrome P-450 subfamilies responsible for the N1-oxidation of 9-benzyladenine. nih.gov Research utilizing various CYP inhibitors has revealed that nifedipine (B1678770), a CYP3A inhibitor, and haloperidol (B65202), a CYP2D inhibitor, significantly inhibit the N1-oxidation of 9-benzyladenine. nih.gov This suggests that the CYP3A and CYP2D subfamilies are the primary catalysts for this metabolic transformation. nih.gov Further investigations have shown that phenobarbital, an inducer of CYP enzymes, can significantly increase the rate of N1-oxidation of 9-benzyladenine in rabbit hepatic microsomes, with a six-fold increase compared to control groups. nih.gov

CYP SubfamilyRole in 9-Benzyladenine N1-OxidationSupporting Evidence
CYP3A Catalyzes the N1-oxidationInhibition by nifedipine nih.gov
CYP2D Catalyzes the N1-oxidationInhibition by haloperidol nih.gov

Species-Dependent Variabilities in N-Oxidase Activity

The metabolic N-oxidation of 9-benzyladenine exhibits variability across different animal species. In vitro studies using hepatic microsomes from hamsters, mice, and rats have demonstrated that both 1-N-oxide formation and N-debenzylation occur in all three species, but in varying amounts. nih.gov For instance, N-demethylation of the related compound 9-methyladenine (B15306) was observed in hamster and rat microsomes but not in mouse microsomes, highlighting species-specific metabolic pathways. nih.gov These differences in N-oxidase activity underscore the importance of considering species when studying the metabolism of 9-substituted adenine derivatives.

SpeciesMetabolic Pathways of 9-Benzyladenine
Hamster N1-Oxidation and N-debenzylation nih.gov
Mouse N1-Oxidation and N-debenzylation nih.gov
Rat N1-Oxidation and N-debenzylation nih.gov

Synthesis of Precursor 9-Benzyladenine and its Analogues

The synthesis of 9-benzyladenine, a crucial precursor for 9-benzyladenine 1-oxide, and its analogues involves various chemical strategies aimed at achieving high purity and yield. These methods range from direct alkylation, with its inherent challenges, to more refined multi-step syntheses that offer greater control over the final product.

Improved Synthetic Routes for 9-Benzyladenine

The synthesis of 9-benzyladenine is of significant interest as it serves as a model for adenosine (B11128) and its analogues, which have therapeutic and biological importance. tandfonline.comtandfonline.com Traditional methods for synthesizing 9-benzyladenine often rely on the direct alkylation of adenine using benzyl (B1604629) chloride or benzyl bromide in the presence of a base. tandfonline.comtandfonline.com However, this approach is fraught with difficulties, primarily the formation of a complex mixture of alkylated products that are tedious and challenging to separate. tandfonline.comtandfonline.com

Direct alkylation can lead to the formation of multiple regioisomers, including 1-benzyladenine, 3-benzyladenine (B189772), 7-benzyladenine, and even di-alkylated products like 1,9-dibenzyladenine and 3,7-dibenzyladenine. tandfonline.com In one reported instance, direct alkylation resulted in a mixture containing five other products, with the desired 9-benzyladenine being isolated in a mere 12% yield. tandfonline.com Research has shown that the solvent system plays a critical role in directing the regioselectivity of the benzylation. Formation of the N9-benzyladenine isomer is favored in polar aprotic solvents like DMSO, while the proportion of the N3-benzyladenine isomer increases in polar protic solvents such as water. researchgate.netresearchgate.net

SolventConditionsProduct Ratio (N9-isomer : N3-isomer)Reference
DMSOAdenine, NaH, Benzyl Bromide1 : 0.4 up.ac.za
Polar Aprotic (e.g., DMSO)Basic ConditionsFavors N9-benzyladenine researchgate.netresearchgate.net
Polar Protic (e.g., Water)Basic ConditionsIncreases proportion of N3-benzyladenine researchgate.netresearchgate.net

To overcome the low yields and separation challenges of direct alkylation, improved synthetic routes have been developed. tandfonline.comsemanticscholar.org One efficient method starts with the commercially available and relatively inexpensive diaminomaleonitrile. tandfonline.comtandfonline.com This multi-step synthesis provides a more controlled and higher-yielding pathway to 9-benzyladenine. tandfonline.com

The key steps of this improved synthesis are:

Formation of an Imidate: Diaminomaleonitrile is reacted with triethyl orthoformate to produce ethyl (Z)-N-(2-amino-1,2-dicyanovinyl) formimidate in an 85% yield. tandfonline.com

Synthesis of the Imidazole (B134444) Precursor: The resulting formimidate is then condensed with benzylamine (B48309) at room temperature to yield the key intermediate, 5-amino-1-benzyl-4-cyanoimidazole, with a 71% yield. tandfonline.com

Formation of a Second Imidate: The imidazole precursor is treated with trimethyl orthoformate, catalyzed by trifluoroacetic acid, to form 1-benzyl-4-cyano-5-methoxymethyleneimino-imidazole. This step proceeds with a high yield of 90%. tandfonline.com

Final Cyclization: The target compound, 9-benzyladenine, is obtained by reacting the methoxymethyleneimino-imidazole intermediate with guanidine (B92328) at room temperature, affording the final product in a 70% yield. tandfonline.com

StepProductYield (%)Reference
1Ethyl (Z)-N-(2-amino-1,2-dicyanovinyl) formimidate85% tandfonline.com
25-Amino-1-benzyl-4-cyanoimidazole71% tandfonline.com
31-Benzyl-4-cyano-5-methoxymethyleneimino-imidazole90% tandfonline.com
49-Benzyladenine70% tandfonline.com

Alternative routes starting from pyrimidine (B1678525) derivatives have also been reported, but these often involve starting materials that are difficult to prepare or suffer from poor yields themselves. tandfonline.comtandfonline.com

Derivatization Strategies of N6-Benzyladenine (e.g., Glycosylation)

Derivatization of cytokinin molecules like N6-benzyladenine is a key strategy for modifying their biological activity and for analytical purposes. researchgate.netresearchgate.net Glycosylation, the attachment of a sugar moiety, is a common and significant derivatization. researchgate.net

N-glycosylation of the purine ring, typically at the N7 or N9 positions, is generally considered an irreversible modification. researchgate.net However, the synthesis of N6-benzyladenosine derivatives, a form of ribosylation (a specific type of glycosylation), is a well-established strategy. researchgate.net These compounds can be prepared through the condensation of 6-chloropurine (B14466) riboside with corresponding substituted benzylamines. researchgate.net For instance, N6-benzyladenosine derivatives have been synthesized by heating 6-chloropurine riboside with benzylamine in ethanol. researchgate.net

Beyond creating new analogues, derivatization is also a powerful tool for chemical analysis. researchgate.net The high polarity of cytokinins can make them challenging to analyze using techniques like reversed-phase liquid chromatography-mass spectrometry (LC-MS). researchgate.net To address this, derivatization strategies are employed to make the molecules more hydrophobic, thereby improving their retention on reversed-phase columns and enhancing their response in electrospray ionization (ESI). researchgate.net

A notable example is the esterification of the hydroxyl groups on the sugar moiety of cytokinin ribosides. researchgate.net Reacting the molecule with propionic anhydride (B1165640) converts the polar hydroxyl groups into less polar propionyl esters. researchgate.net This derivatization significantly improves detection limits, with analyses of propionylated cytokinins achieving sensitivity in the high-attomole to low-femtomole range, an improvement of 10- to 100-fold compared to underivatized compounds. researchgate.net This approach allows for the quantification of multiple endogenous cytokinins from small biological samples in a single analysis. researchgate.net

Molecular Structure, Conformation, and Theoretical Studies

Conformational Analysis of 9-Benzyladenine (B1666361) 1-Oxide and Related Derivatives

The conformation of 9-substituted adenines, including 9-Benzyladenine 1-oxide, plays a crucial role in their biological activities, such as microsomal N1-oxidation. oup.com The orientation of the benzyl (B1604629) group relative to the adenine (B156593) ring system influences the accessibility of the nitrogen atoms for oxidation.

Computer graphics modeling has been instrumental in establishing the most favorable conformations of 9-substituted adenine analogues. oup.com These computational methods allow for the visualization and energy calculation of different spatial arrangements, providing insights into the stereochemical properties that affect their interaction with enzymes. oup.com This approach has confirmed the importance of the three-dimensional structure of these compounds in relation to their N1-oxidation. oup.com

Interactive Table: ¹H NMR Chemical Shifts (ppm) for N9-Benzyladenine and N3-Benzyladenine in different solvents. researchgate.net

CompoundSolventC2-HC8-HNH₂PhCH₂
N9-Bn[D6]DMSO8.168.267.23–7.33 (7H)7.23–7.33 (7H)5.36
N9-BnCDCl₃8.387.786.027.25–7.385.36
N9-Bn[D4]MeOD8.228.15-7.28–7.375.43
N3-Bn[D6]DMSO8.577.787.947.27–7.475.51
N3-BnCDCl₃8.268.1810.34, 6.707.395.58
N3-Bn[D4]MeOD8.608.21-7.46–7.335.63

Interactive Table: ¹³C NMR Chemical Shifts (ppm) for N9-Benzyladenine and N3-Benzyladenine. researchgate.net

CompoundSolventC2C4C5C6C8CH₂Ph
N9-BnCDCl₃152.2150.1119.3154.8141.047.6128.0, 128.8, 129.3, 135.5 (C₀)
N3-BnCDCl₃146.2148.4115.0153.8144.553.7128.8, 129.8, 129.9, 132.9 (C₀)

Tautomerism and Isomeric Forms of Adenine N-Oxides

Adenine and its derivatives, including N-oxides, can exist in different tautomeric forms, which are structural isomers that readily interconvert. vaia.compatsnap.com This phenomenon is crucial as different tautomers can exhibit distinct biological activities and interaction patterns. patsnap.com The tautomeric equilibrium is influenced by factors such as the solvent and the presence of substituents on the adenine ring. researchgate.net

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for studying tautomerism in adenine derivatives. nih.govacs.orgresearchgate.net Since the nitrogen atoms are directly involved in the tautomeric shifts, their NMR signals are highly sensitive to the electronic environment and the position of the proton. researchgate.netscispace.com Studies using fully ¹⁵N-labeled adenine have provided high-resolution spectra, enabling the identification and quantification of different tautomers in solution. researchgate.netnih.gov For instance, in addition to the major N9-H and minor N7-H tautomers, the existence of the N3-H tautomer has been suggested by ¹⁵N NMR data in dimethyl sulfoxide (B87167) (DMSO) solution. researchgate.netnih.gov

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have been employed to support and interpret experimental findings on tautomerism. researchgate.netnih.govresearchgate.net These theoretical methods can estimate the relative energies and stabilities of different tautomeric forms in both the gas phase and in solution. researchgate.netnih.gov By including solvent effects through continuum or discrete solvation models, these calculations can provide a more accurate picture of the tautomeric equilibria under different conditions. researchgate.netnih.gov For example, DFT calculations have supported the experimental observation of the N3-H tautomer and have been used to predict the relative stabilities of various tautomers of adenine and its derivatives. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies for N-Oxidation and Biological Activity

The relationship between the chemical structure of adenine derivatives and their biological activity is a key area of research. nih.govacademie-sciences.fr SAR studies aim to identify the structural features that are essential for a particular biological effect. For adenine derivatives, modifications to the purine (B94841) ring and the substituents at various positions can significantly impact their activity. academie-sciences.frrsc.org

N-oxidation is a metabolic process that can alter the biological properties of adenine derivatives. oup.com Studies have shown that the stereochemical and electronic properties of these compounds are important factors affecting their N-oxidation. oup.com For example, the formation of N1-oxides of 9-benzyladenine and 9-benzhydryladenine (B44714) has been observed in liver microsomal preparations, with the extent of oxidation varying across different species. oup.com The development of potent and selective antagonists for adenosine (B11128) receptors often involves extensive SAR studies on adenine derivatives, where modifications at positions like C2, N6, and C8 have been explored to enhance affinity and selectivity. acs.orgacs.org These studies highlight the importance of the adenine scaffold in medicinal chemistry and the continuous efforts to develop analogues with improved therapeutic properties. academie-sciences.fr

Biological Activities and Mechanistic Investigations in Plant Systems

Cytokinin Activity and Efficacy in Bioassays

Tobacco Callus Bioassay Responses to 9-Benzyladenine (B1666361) 1-Oxide

No specific studies or data sets detailing the response of tobacco callus to 9-Benzyladenine 1-oxide were found. Research on related compounds, such as N6-benzyladenine 1-oxide, shows activity in such bioassays, but these findings cannot be scientifically extrapolated to the 9-benzyladenine isomer. researchgate.netjst.go.jp Literature on other 9-substituted cytokinin derivatives indicates that activity in tobacco callus bioassays can be weak or modest compared to parent compounds like N6-benzyladenine. nih.gov

Comparative Bioactivity of Isomeric N-Oxides (e.g., N(3)-Oxide, N(7)-Oxide)

There is no available research that provides a comparative analysis of the bioactivity of different N-oxide isomers (such as N(3)-oxide or N(7)-oxide) of 9-benzyladenine. Comparative studies have been conducted on the N-oxides of N6-benzyladenine, revealing differences in their cytokinin activity, but this information is specific to that isomeric backbone. researchgate.netjst.go.jp

Influence on Plant Growth and Developmental Processes

Modulation of Seed Germination and Seedling Growth

While cytokinins as a class are known to be involved in the regulation of seed germination and seedling growth, no specific experimental data was found for this compound. ekb.eguv.mxnih.govmdpi.com General statements suggest it may promote seedling growth, but these are not supported by detailed research findings or data tables. ontosight.ai

Regulation of Stem and Root Elongation and Development

The role of cytokinins in regulating stem and root architecture is well-documented, with the parent compound N6-benzyladenine often promoting shoot growth while inhibiting root elongation. nih.govfrontiersin.orgfrontiersin.org However, no specific studies were identified that investigate the particular effects of this compound on these developmental processes.

Impact on Flowering and Reproductive Development

Research on the impact of cytokinins on flowering and reproductive development has largely focused on compounds like N6-benzyladenine, which has been shown to influence these processes in various plant species. vnuf.edu.vnresearchgate.netresearchgate.net There is currently no available scientific literature detailing the specific impact of this compound on plant flowering and reproductive development.

Effects on Secondary Metabolite Production (e.g., Essential Oils)

Plant growth regulators, including cytokinins like benzyladenine (BA), can significantly influence the production of secondary metabolites, such as essential oils. cibtech.org Research indicates that the application of BA can alter the biosynthesis and accumulation of these valuable compounds in various aromatic plants. scielo.br The effects are often dependent on the plant species and the specific treatment conditions.

These findings suggest that cytokinins like BA can modulate the enzymatic pathways responsible for terpenoid biosynthesis, which are the primary constituents of essential oils. cibtech.org This modulation can lead to an increased flux through these metabolic pathways, resulting in higher accumulation of essential oils.

Table 1: Effect of Benzyladenine (BA) on Essential Oil Production in Various Plant Species
Plant SpeciesEffect of BA ApplicationKey FindingsReference
Lavandula dentata (Lavandin)Increased essential oil contentEssential oil content increased by 150% in vitro compared to control. scielo.brcas.cz
Majorana hortensis (Marjoram)Increased essential oil yieldFoliar spray of BA resulted in higher essential oil yields in both seasons studied. ekb.eg
Matricaria recutita (German Chamomile)Altered essential oil percentage and yieldApplication of BA influenced the growth and essential oil production significantly. cibtech.org

Roles in Plant Stress Physiology and Adaptation

Synthetic cytokinins, particularly 6-benzyladenine (6-BA), play a crucial role in helping plants adapt to and tolerate various environmental stresses. frontiersin.orgfrontiersin.org These stresses, both abiotic and biotic, can severely hamper plant growth and productivity. The application of cytokinins like 6-BA has been shown to mitigate the negative impacts of these stressors, enhancing plant resilience. frontiersin.orgfrontiersin.org

Mitigation of Abiotic Stress Responses (e.g., Salinity, Waterlogging, Drought)

Abiotic stresses such as high salinity, waterlogging, and drought are major limiting factors for agriculture worldwide. nih.gov The synthetic cytokinin 6-BA has been identified as a potent agent in alleviating the detrimental effects of these conditions across a range of crop species. frontiersin.orgfrontiersin.orgnotulaebotanicae.ro

Under salinity stress, 6-BA application has been shown to improve plant growth and biomass. In faba beans (Vicia faba L.), foliar application of BA promoted root and shoot growth and helped in maintaining mineral homeostasis. notulaebotanicae.ro In perennial ryegrass, 6-BA treatment helped reduce Na+ concentration at certain salinity levels. ashs.org

Waterlogging creates a low-oxygen environment that inhibits plant growth. frontiersin.org Studies on waxy corn (Zea mays) demonstrated that exogenous 6-BA application effectively enhanced the growth of shoots and roots, shoot height, and leaf area in waterlogged conditions. nih.govnih.govresearchgate.net It also helps mitigate yield loss in waterlogged summer maize by improving ear differentiation and balancing hormone and sugar metabolism. nih.govresearchgate.net

In conditions of drought stress, 6-BA has been reported to improve plant resistance by enhancing physiological processes. In soybean (Glycine max L. Merr.), foliar application of 6-BA improved the rate of photosynthesis, stomatal conductance, and transpiration, ultimately reducing yield losses. frontiersin.org It also plays a role in delaying cell and organ senescence, a common effect of drought. frontiersin.org

Mechanisms of Oxidative Stress Alleviation and Reactive Oxygen Species (ROS) Homeostasis

A common consequence of abiotic stress is the overproduction of reactive oxygen species (ROS), such as hydrogen peroxide (H2O2) and superoxide (B77818) anion radicals (O2•−), leading to oxidative stress. frontiersin.orgnih.gov This oxidative stress can cause significant damage to cellular components, including lipids, proteins, and nucleic acids. Synthetic cytokinins like 6-BA play a vital role in alleviating this damage by maintaining ROS homeostasis.

Research has consistently shown that 6-BA treatment reduces the accumulation of oxidative stress markers. In waxy corn seedlings subjected to waterlogging, 6-BA application led to decreased concentrations of H2O2 and malondialdehyde (MDA), a product of lipid peroxidation. frontiersin.orgnih.govnih.govresearchgate.net Similar results were observed in faba beans under salt stress, where BA supplementation reduced lipid peroxidation. notulaebotanicae.ro This indicates that 6-BA helps protect cell membrane integrity from stress-induced damage. The proposed mechanism involves the direct scavenging of ROS and the enhancement of the plant's own antioxidant systems. frontiersin.orgfrontiersin.org

Table 2: Effect of 6-Benzyladenine (6-BA) on Oxidative Stress Markers Under Abiotic Stress
Plant SpeciesAbiotic StressEffect on ROS MarkersReference
Waxy Corn (Zea mays)WaterloggingReduced accumulation of O2•−, H2O2, and MDA. frontiersin.orgnih.govnih.govresearchgate.net
Faba Bean (Vicia faba L.)SalinityReduced lipid peroxidation (MDA levels). notulaebotanicae.ro
Wheat (Triticum aestivum)WaterloggingDecreased MDA levels in leaves. frontiersin.org
Upregulation of Antioxidant Defense Systems (e.g., Ascorbate-Glutathione Cycle)

The ability of 6-BA to alleviate oxidative stress is closely linked to its capacity to bolster the plant's intrinsic antioxidant defense network. nih.gov A key component of this network is the Ascorbate-Glutathione (AsA-GSH) cycle, a major pathway for detoxifying hydrogen peroxide. frontiersin.orgnih.gov

Studies have shown that 6-BA application significantly enhances the efficiency of the AsA-GSH cycle. In waterlogged maize seedlings, 6-BA treatment increased the activity of several crucial enzymes within this cycle, including ascorbate (B8700270) peroxidase (APX), glutathione (B108866) reductase (GR), dehydroascorbate reductase (DHAR), and monodehydroascorbate reductase (MDHAR). frontiersin.orgnih.govresearchgate.net Concurrently, it elevated the levels of the non-enzymatic antioxidants ascorbic acid (AsA) and reduced glutathione (GSH). frontiersin.orgnih.govresearchgate.net Similarly, in faba beans under salt stress, BA spray boosted the activity of antioxidant enzymes like superoxide dismutase, catalase, peroxidase, and ascorbate peroxidase. notulaebotanicae.ro This upregulation of the antioxidant defense system enables the plant to efficiently scavenge excess ROS, thereby mitigating oxidative damage and enhancing stress tolerance. frontiersin.orgfrontiersin.org

Contribution to Biotic Stress Tolerance and Plant Immunity

Beyond abiotic stress, cytokinins are also implicated in the complex signaling networks that govern plant immunity and defense against pathogens. frontiersin.orgmdpi.com Research comparing the effects of different cytokinins has revealed that benzyladenine (BA) can have a particularly strong protective effect against certain biotic stresses. mdpi.comnih.gov

In studies involving tobacco and Arabidopsis plants, pre-treatment with BA significantly enhanced tolerance to a range of pathogens. mdpi.comnih.gov For instance, BA application strongly reduced the number of necrotic lesions caused by the Tobacco mosaic virus (TMV) on tobacco leaves. mdpi.comnih.gov It also diminished the tissue damage caused by the incompatible bacterial pathogen Pseudomonas syringae in both tobacco and Arabidopsis. mdpi.comnih.gov Furthermore, BA pre-treatment significantly lessened the necrotic disease symptoms resulting from infection by the necrotrophic fungus Botrytis cinerea. mdpi.comnih.gov This protective effect was notably stronger than that observed with another cytokinin, kinetin (B1673648), suggesting a specific and robust role for BA in plant defense. mdpi.comnih.gov This enhanced resistance is likely linked to BA's ability to inhibit senescence and modulate defense-related gene expression. mdpi.comnih.gov

Cellular and Molecular Mechanisms of Action in Plants

The diverse physiological effects of benzyladenine are rooted in its function at the cellular and molecular levels as a cytokinin. Cytokinins are fundamental regulators of plant growth and development, primarily by promoting cell division (cytokinesis). ontosight.aimdpi.com They also play key roles in delaying leaf senescence, promoting nutrient mobilization, and influencing the development of shoots and roots. frontiersin.orgmdpi.com

At the molecular level, BA exerts its influence by modulating gene expression. In Arabidopsis, treatment with BA was found to alter the expression of over 2000 genes, a significantly stronger transcriptional response compared to kinetin. mdpi.comnih.govnih.gov The affected genes are involved in a wide array of processes. Notably, BA significantly impacts genes related to protein synthesis, photosynthesis, and plant defense. mdpi.comnih.gov It also has a strong effect on genes associated with other hormone pathways, particularly those related to auxin and gibberellin, highlighting the extensive crosstalk between different hormonal signaling networks in plants. mdpi.comnih.gov The ability of 6-BA to confer stress tolerance is directly linked to its capacity to upregulate the expression of genes encoding components of the antioxidant system, such as the enzymes of the AsA-GSH cycle, leading to the efficient removal of ROS. frontiersin.org

Interaction with Endogenous Phytohormone Signaling Pathways (e.g., Auxins, Gibberellins)

The physiological effects of cytokinins like benzyladenine are deeply intertwined with the signaling pathways of other major phytohormones, particularly auxins and gibberellins (B7789140), often in an antagonistic or complementary manner. mdpi.comjst.go.jp This hormonal crosstalk is crucial for regulating key developmental processes. mdpi.com

Cytokinins and auxins frequently exhibit opposing effects. tandfonline.com For instance, cytokinins typically promote the growth of lateral shoots and inhibit root growth, whereas auxins stimulate the formation of lateral and adventitious roots while maintaining apical dominance. mdpi.combiologists.comnih.gov Studies on Malus hupehensis (apple) seedlings treated with 6-benzyladenine (6-BA) revealed significant changes in the endogenous hormonal balance. researchgate.net The treatment led to a decrease in the ratio of indole-3-acetic acid (IAA), the primary auxin, to zeatin-riboside (a cytokinin), which correlated with an observed decrease in the number of lateral roots. researchgate.net

The interplay with gibberellins (GAs) is also critical. GAs are known to promote processes like elongation and dormancy release. frontiersin.org In some contexts, GAs can counteract cytokinin-driven responses. Research on Bougainvillea demonstrated that gibberellic acid (GA) acts as an overriding vegetative signal, inhibiting flowering even when the cytokinin benzyladenine is applied under conditions that would normally promote it. researchgate.net GA treatment was found to prevent the rapid metabolic conversion of benzyladenine into its more polar derivatives, a process associated with flowering induction. researchgate.net Furthermore, studies in Arabidopsis have shown that treatment with benzyladenine affects the expression of numerous gibberellin-related genes, highlighting a direct molecular link between these two signaling pathways. nih.gov In apple seedlings, 6-BA application altered the levels of gibberellins (GA1+3) and the ratio of abscisic acid (ABA) to GAs, influencing root morphology. researchgate.net

Differential Gene Expression Modulation by this compound and Related Cytokinins

Cytokinins, including benzyladenine and its derivatives, exert their developmental effects by instigating significant changes in gene expression. Modern transcriptomic analyses have revealed that different cytokinins can trigger distinct, and sometimes opposing, genetic programs.

A comparative study on Arabidopsis using microarray analysis demonstrated that benzyladenine (BA) has a much more profound and widespread impact on the transcriptome than kinetin. nih.gov Key findings from this research include:

Magnitude of Response : BA treatment resulted in the up- or down-regulation of over 2,000 genes, whereas kinetin influenced only 436 genes. nih.gov

Divergent Regulation : In many cases, the two cytokinins regulated genes differently. Only a small subset of genes (73 upregulated and 70 downregulated) were affected in the same way by both BA and kinetin, while 28 genes were regulated in opposite directions. nih.gov

Pathway-Specific Effects : BA significantly affected genes related to cytokinin-induced processes, protein synthesis, photosynthesis, and plant defense. nih.gov In contrast, kinetin uniquely activated genes involved in flavonoid synthesis. nih.gov Both cytokinins had a strong effect on genes associated with auxin and gibberellin pathways. nih.gov

The table below summarizes the differential impact of Benzyladenine and Kinetin on gene expression in Arabidopsis. nih.gov

ParameterBenzyladenine (BA)Kinetin
Total Genes Regulated> 2000436
Genes Regulated in Common (Same Direction)143 (73 up, 70 down)
Genes Regulated in Opposite Directions28
Key Affected PathwaysCytokinin signaling, Protein synthesis, Photosynthesis, Plant defenseFlavonoid synthesis
Commonly Affected PathwaysAuxin and Gibberellin-related

Further studies have identified specific genes regulated by benzyladenine. In apple, 6-BA treatment promoted the thickening of roots by inducing the expression of cyclin genes MhCYCD3;1 and MhCYCD3;2, which are involved in cell cycle control. researchgate.net

Insights into Cytokinin Binding Proteins and Signal Transduction

The perception and transmission of the cytokinin signal within plant cells are mediated by a sophisticated signaling cascade that is analogous to the two-component systems found in bacteria. tandfonline.comumd.edu This pathway begins with the binding of a cytokinin molecule to a specific receptor protein.

Cytokinins are perceived by membrane-localized histidine kinase receptors (AHKs or CHKs), which are primarily located in the endoplasmic reticulum. tandfonline.combiologists.com In Arabidopsis, the key cytokinin receptors have been identified as CRE1/AHK4, AHK2, and AHK3. umd.edu These receptors possess a specific extracellular domain, known as the CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain, which is responsible for binding cytokinin molecules. tandfonline.com Binding assays have confirmed that it is the free-base forms of cytokinins, such as benzyladenine and zeatin, that are the active molecules that bind to these receptors, rather than their riboside derivatives. umd.edu

The binding of a cytokinin to its receptor triggers a series of phosphorylation events known as a His-Asp phosphorelay: tandfonline.combiologists.com

Autophosphorylation : Cytokinin binding activates the receptor's cytosolic histidine kinase domain, causing it to phosphorylate itself on a conserved histidine (His) residue. biologists.com

Phosphate (B84403) Transfer to Receptor : The phosphate group is then transferred to a conserved aspartate (Asp) residue within the receptor's own receiver domain. biologists.com

Transfer to AHP : The phosphate is subsequently transferred to a conserved His residue on mobile proteins called Histidine-containing Phosphotransfer Proteins (AHPs). These AHPs can shuttle between the cytoplasm and the nucleus. tandfonline.comnih.gov

Transfer to ARR : In the nucleus, the AHPs transfer the phosphate group to a conserved Asp residue on proteins known as Arabidopsis Response Regulators (ARRs). tandfonline.com

There are two main types of ARRs: Type-B ARRs are transcription factors that, when phosphorylated, activate the transcription of cytokinin-responsive genes. umd.edunih.gov Among their primary targets are the genes for Type-A ARRs. umd.edu Type-A ARRs, in turn, act as negative feedback regulators of the pathway, helping to desensitize the cell to the cytokinin signal. nih.gov

Phosphodiesterase Activity Inhibition by Related Benzyladenine Compounds

Derivatives of benzyladenine have been shown to possess potent inhibitory activity against cyclic nucleotide phosphodiesterases (PDEs), enzymes that regulate the intracellular levels of the second messenger cyclic AMP (cAMP). biosynth.comnih.govresearchgate.net While much of this research has been conducted in the context of developing anti-inflammatory drugs for human use, it provides insight into a potential molecular action of these compounds.

Studies have demonstrated that adenine (B156593) derivatives substituted at the 9-position, such as 9-benzyladenine, can be highly selective inhibitors of PDE4. nih.gov PDE4 is a key enzyme in inflammatory cells, and its inhibition is a target for treating inflammatory diseases. nih.govresearchgate.net One study compared several 9-benzyladenine derivatives for their ability to inhibit PDE4 and suppress inflammatory responses. The findings indicated a clear structure-activity relationship, with some derivatives showing significant anti-inflammatory effects mediated through PDE4 inhibition. nih.gov

The table below shows the rank order of potency for several 9-benzyladenine derivatives compared to a known PDE4 inhibitor, RP 73401, based on their in vitro inhibition of arachidonic acid release. nih.gov

CompoundRelative Potency (In Vitro)
RP 734011 (Most Potent)
NCS 6132
NCS 6303
NCS 6324
BWA 78U5 (Equal Potency)
NCS 6315 (Equal Potency)

This inhibition of phosphodiesterase leads to an accumulation of intracellular cAMP. biosynth.com While this mechanism is well-studied in animal cells, the direct role and significance of PDE inhibition by cytokinins in plant physiological processes remain less defined.

Advanced Analytical and Spectroscopic Research Methodologies

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are essential for the separation, identification, and quantification of 9-Benzyladenine (B1666361) 1-oxide in various matrices. These techniques are valued for their high resolution, sensitivity, and reproducibility in research settings.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of 9-Benzyladenine 1-oxide. It is frequently employed for purity assessment after synthesis and for monitoring the compound in different experimental conditions. A typical HPLC method involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV detector, as the purine (B94841) ring system of the molecule absorbs light in the ultraviolet range. The retention time under specific conditions is a key parameter for the identification of the compound, while the peak area allows for its precise quantification against a standard curve.

Table 1: Illustrative HPLC Parameters for this compound Analysis

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water gradient
Flow Rate 1.0 mL/min
Detection UV-Vis at 270 nm
Injection Volume 10 µL
Column Temperature 30 °C

For highly sensitive and selective detection, particularly at trace levels in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. This technique couples the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are analyzed. In MS/MS, a specific precursor ion corresponding to this compound is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and allows for quantification at very low concentrations, minimizing interferences from other components in the sample.

Spectroscopic Characterization for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of synthesized this compound. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the molecular framework by mapping the chemical environments of the hydrogen and carbon atoms. The chemical shifts, coupling constants, and integration of signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the unambiguous assignment of the compound's structure. Mass spectrometry provides the molecular weight and fragmentation pattern, further confirming the identity of the molecule. Infrared (IR) spectroscopy can be used to identify characteristic functional groups present in the molecule, such as N-H, C=N, and N-O vibrations.

Table 2: Representative Spectroscopic Data for this compound

TechniqueObserved DataInterpretation
¹H NMR Signals corresponding to protons on the benzyl (B1604629) group, the adenine (B156593) core, and the N-H proton.Confirms the arrangement of protons in the molecule.
¹³C NMR Resonances for each unique carbon atom in the benzyl and adenine moieties.Elucidates the carbon skeleton of the compound.
Mass Spec (ESI+) [M+H]⁺ ion peak corresponding to the molecular weight plus a proton (e.g., m/z for C₁₂H₁₁N₅O).Confirms the molecular formula and mass.

Biochemical Assays for Cellular and Molecular Responses

Biochemical assays are utilized to investigate the effects of this compound on cellular processes, particularly those related to oxidative stress.

The impact of this compound on cellular oxidative stress can be evaluated by measuring the levels of reactive oxygen species (ROS). The N-oxide group within the molecule can participate in redox reactions, potentially leading to the generation of ROS. A common method for ROS quantification involves the use of fluorescent probes, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). This non-fluorescent compound can passively diffuse into cells, where it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The intensity of the fluorescence, measured using a fluorometer or fluorescence microscope, is directly proportional to the intracellular ROS levels.

To understand the cellular response to potential oxidative changes induced by this compound, it is crucial to measure the status of key non-enzymatic antioxidants. Assays can be performed to quantify the levels of ascorbate (B8700270) (the reduced form of Vitamin C) and its oxidized form, dehydroascorbate. Similarly, the levels of reduced glutathione (B108866) (GSH), a critical intracellular antioxidant, and its oxidized form, glutathione disulfide (GSSG), are often measured. The ratio of the reduced to oxidized forms of these metabolites (e.g., GSH/GSSG ratio) serves as an important indicator of the cellular redox state. A decrease in this ratio following exposure to the compound would suggest an increase in oxidative stress. These metabolites are typically quantified using spectrophotometric or chromatographic (HPLC) methods following appropriate sample preparation.

Phenotyping Methodologies for Plant Growth and Development Assessment (e.g., Root Analysis Software)

Evaluating the influence of chemical compounds such as this compound on plant physiology necessitates precise and high-throughput phenotyping methodologies. These advanced techniques allow for the non-destructive and quantitative assessment of various plant growth and developmental traits, with a particular focus on the root system, which is highly responsive to hormonal signals like cytokinins.

Modern plant phenotyping platforms utilize a range of imaging technologies and automated analysis to capture detailed data on root system architecture (RSA). nih.gov RSA is a critical indicator of plant health, nutrient uptake efficiency, and response to external stimuli. nih.gov Methodologies often involve growing plants in controlled environments using systems like rhizotrons (soil-filled boxes with a transparent side), hydroponics, or agar (B569324) plates. nih.govlemnatec.com These systems allow for sequential imaging of root growth over time without disturbing the plant. nih.govfrontiersin.org

Automated imaging systems, integrated into platforms like PlantScreenTM or GROWSCREENRhizo, can capture high-resolution images of both the shoot and root systems at user-defined intervals. nih.govplantphenotyping.com These images are then processed using specialized root analysis software to extract a multitude of quantitative traits.

Root Analysis Software and Quantifiable Traits:

Specialized software is essential for translating complex root system images into quantifiable data. Programs like WinRHIZO, RootNav, RhizoVision Explorer, and LemnaGrid are widely used in plant science to analyze root morphology, topology, and architecture. lemnatec.comecosearch.infomarcusgriffiths.com These tools employ sophisticated algorithms to distinguish roots from the background, identify individual roots, and perform detailed measurements. nih.gov

Key parameters quantified by this software include:

Total Root Length: The cumulative length of all roots in the system.

Primary Root Length: The length of the main, dominant root.

Lateral Root Number and Density: The quantity of branch roots emerging from the primary root.

Root Surface Area and Volume: Critical parameters for assessing the capacity for water and nutrient absorption.

Average Root Diameter: Provides insights into root health and type.

The data generated from these analyses allow researchers to build a detailed picture of how a compound like this compound affects root development. For instance, cytokinins are known to inhibit primary root elongation while sometimes promoting lateral root formation. oup.com Root analysis software can precisely quantify these opposing effects.

Detailed Research Findings:

The application of these phenotyping methodologies enables the generation of robust datasets that detail the impact of plant growth regulators. By comparing treated plants to a control group, researchers can identify statistically significant changes in root morphology. For example, a study on the effects of a cytokinin-like compound could yield data showing a significant reduction in primary root length but an increase in the number of lateral roots.

Below are interactive tables representing typical data outputs from such phenotyping studies.

Table 1: Effect of a Test Compound on Primary Root Growth Over Time

Time (Hours)Control - Mean Primary Root Length (mm)Treated - Mean Primary Root Length (mm)Percent Change (%)
010.510.4-0.95
2415.213.1-13.82
4822.816.5-27.63
7231.519.3-38.73
9640.121.2-47.13

Table 2: Quantitative Analysis of Root System Architecture After 96 Hours

ParameterControl Group (Mean ± SD)Treated Group (Mean ± SD)p-value
Total Root Length (cm)155.4 ± 12.3148.9 ± 11.8>0.05
Primary Root Length (cm)40.1 ± 3.521.2 ± 2.8<0.01
Lateral Root Count88 ± 9115 ± 12<0.01
Total Root Surface Area (cm²)75.3 ± 6.182.4 ± 7.5<0.05
Average Root Diameter (mm)0.35 ± 0.040.38 ± 0.05>0.05

These phenotyping methodologies provide a powerful, data-driven approach to understanding the subtle and complex ways in which compounds like this compound influence plant growth and development, offering quantitative insights that are crucial for advanced agricultural and botanical research.

Future Research Trajectories and Potential Academic Applications

Design and Synthesis of Novel N-Oxide Derivatives with Enhanced Specificity

Future research will likely concentrate on the rational design and synthesis of new analogues of 9-Benzyladenine (B1666361) 1-oxide to enhance biological specificity and efficacy. The existing structure provides a robust scaffold for modification. One established method for synthesizing the parent compound involves the treatment of 1-benzyl-4-(ethoxymethyleneamino)imidazole-5-carbonitrile with hydroxylamine. researchgate.net This synthetic route, along with others, can be adapted to create a library of novel derivatives.

Key strategies may include:

Substitution on the Purine (B94841) Ring: Introducing various functional groups at the 8-position of the adenine (B156593) ring has been shown to yield compounds with diverse biological activities. nih.gov For example, the synthesis of 8-substituted amino 9-benzyladenines has produced potent Toll-like receptor 7 agonists, indicating that modifications at this site can direct the molecule towards entirely different biological targets. nih.gov Applying this strategy to the 1-oxide series could yield derivatives with unique immunostimulatory or other pharmacological properties.

Modification of the Benzyl (B1604629) Group: Altering the substituents on the benzyl ring could fine-tune the molecule's solubility, stability, and binding affinity for its target receptors.

Exploration of Alternative Solvents and Catalysts: Research into the synthesis of the precursor, 9-benzyladenine, has shown that the choice of solvent (polar aprotic vs. polar protic) can significantly influence the regioselectivity of the benzylation reaction, favoring either the N9 or N3 position. researchgate.netresearchgate.net Further investigation into reaction kinetics and conditions, guided by techniques like real-time NMR spectroscopy, could lead to more efficient and selective syntheses of the N-oxide precursors. nih.gov

Table 1: Potential Modification Sites for Novel 9-Benzyladenine 1-oxide Derivatives
Modification SitePotential Chemical ModificationAnticipated Impact on Activity
C8 Position of Purine RingIntroduction of substituted amino or alkyl groupsAltered receptor specificity; potential for novel immunological or enzymatic targets. nih.gov
N6 Position (Amine Group)Alkylation or acylationModulation of cytokinin activity and receptor binding affinity.
Benzyl RingAddition of electron-withdrawing or donating groupsChanges in solubility, lipophilicity, and metabolic stability.

Elucidation of Undiscovered Molecular Targets and Signaling Networks

While this compound is categorized as a cytokinin, its N-oxide moiety suggests the possibility of unique molecular interactions and metabolic fates compared to its non-oxidized counterpart, 9-benzyladenine.

Future research should aim to:

Identify Novel Protein Targets: Beyond the known cytokinin receptors, the compound may interact with other proteins. The general class of aromatic N-oxides has been investigated for various biological activities, and some have been flagged as potential structural alerts for mutagenicity, suggesting a possible interaction with DNA. nih.gov A comprehensive screening of this compound against a panel of receptors, enzymes, and other cellular components is warranted.

Investigate Crosstalk with Other Signaling Pathways: Plant hormone signaling is highly interconnected. There is significant interplay between cytokinins and other signaling molecules like nitric oxide (NO) in mediating responses to environmental stresses such as hypoxia. tandfonline.com Research could explore how this compound influences the NO pathway and other stress-related networks, such as the MAPK signaling cascade, which is known to be involved in cAMP signaling in plants. mdpi.com

Explore Non-Plant Systems: Derivatives of the 9-benzyladenine scaffold have demonstrated potent activity in mammalian systems, such as the activation of Toll-like receptors. nih.gov This raises the question of whether this compound or its future derivatives could be developed as modulators of the immune system or other human cellular pathways.

Table 2: Known and Potential Molecular Targets and Signaling Pathways
Target/PathwayEvidence/HypothesisPotential Downstream Effect
Cytokinin ReceptorsActivity as a synthetic cytokinin. ontosight.aiRegulation of plant cell division, growth, and development. nih.govfrontiersin.org
Nitric Oxide (NO) SignalingKnown crosstalk between cytokinins and NO in plant stress response. tandfonline.comModulation of tolerance to abiotic stresses like hypoxia.
Toll-Like Receptors (TLRs)Activity demonstrated by 8-substituted 9-benzyladenine derivatives. nih.govPotential for immunostimulatory effects in mammalian systems.
DNAAromatic N-oxides have been studied for DNA-reactive mutagenicity. nih.govPotential for genotoxicity, requiring further investigation.

Computational Chemistry and in silico Modeling for Predictive Research

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel derivatives and to understand their mechanisms of action.

Future in silico research could include:

Reaction Modeling: Density Functional Theory (DFT) calculations can be employed to model the synthesis of this compound and its analogues. Such models can predict reaction kinetics, transition states, and activation parameters, helping to optimize synthetic routes and predict the regioselectivity of reactions. nih.gov

Molecular Docking: Docking simulations can predict the binding poses and affinities of this compound and its derivatives within the active sites of known cytokinin receptors and other potential protein targets. This can guide the rational design of new compounds with improved binding.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can establish a mathematical relationship between the chemical structures of a series of derivatives and their biological activity. nih.gov These predictive models can then be used to estimate the activity of hypothetical compounds before they are synthesized, prioritizing the most promising candidates for laboratory testing.

Table 3: Applications of Computational Chemistry in this compound Research
Computational MethodSpecific ApplicationResearch Goal
Density Functional Theory (DFT)Modeling reaction pathways and transition states. researchgate.netnih.govOptimizing synthesis and predicting isomer formation.
Molecular DockingSimulating ligand-protein binding.Identifying key interactions with target receptors and predicting binding affinity.
QSAR ModelingCorrelating chemical structure with biological activity. nih.govPredicting the efficacy of novel derivatives to guide synthesis.
Molecular Dynamics (MD)Simulating the dynamic behavior of the ligand-receptor complex over time.Assessing the stability of binding and conformational changes.

Strategic Applications in Agricultural Biotechnology and Plant Science Enhancement

The primary application of this compound is as a synthetic plant growth regulator, and significant opportunities exist to expand its use in agriculture and plant science. ontosight.ai Its activity is analogous to its well-studied precursor, N6-Benzyladenine (BAP), which is widely used to influence plant growth. nih.gov

Strategic applications for future research include:

Enhanced Micropropagation and Tissue Culture: As a cytokinin, the compound is used to induce shoot formation and regeneration in a wide range of plant species. ontosight.aiontosight.ai Future work could optimize its use for commercially important or difficult-to-propagate plants and explore synergistic effects with other plant growth regulators.

Improving Crop Yield and Quality: Application of cytokinins like benzyladenine has been shown to break apical dominance, promote the development of fruiting branches, and increase boll weights in cotton. cotton.org Research on this compound could focus on timing and application methods to maximize yield and quality parameters in various staple crops.

Boosting Abiotic Stress Tolerance: This is a critical area for development. Exogenous application of 6-benzyladenine has been shown to improve waterlogging tolerance in maize by mitigating oxidative stress and to help cotton seedlings manage water stress. frontiersin.orgcotton.org The N-oxide derivative could offer enhanced stability or a different release profile, potentially providing a more robust tool for protecting crops against environmental stressors like drought, salinity, and flooding. The compound's influence on cytokinin and NO signaling pathways is particularly relevant for developing climate-resilient agriculture. tandfonline.com

Table 4: Agricultural Applications of Benzyladenine and Potential for this compound
Application AreaObserved Effect of Benzyladenine (Precursor)Plant Species StudiedFuture Trajectory for this compound
Plant Tissue CultureInduction and multiplication of shoots. ontosight.aiCannabis sativa, Carnation, Cherry laurel. ontosight.aiOptimization for high-value and recalcitrant species.
Crop DevelopmentBreaking of apical dominance, increased boll weight. cotton.orgCotton. cotton.orgFine-tuning crop architecture and enhancing harvestable yield.
Water Stress MitigationReduced water usage, increased root proliferation. cotton.orgCotton. cotton.orgDevelopment as a tool to improve drought tolerance.
Waterlogging ToleranceMitigation of oxidative stress, improved growth. frontiersin.orgMaize. frontiersin.orgUse as a protective agent in flood-prone agricultural regions.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 9-Benzyladenine 1-oxide, and how can reaction efficiency be optimized?

  • Methodological Answer : this compound is typically synthesized via N-oxidation of 9-benzyladenine using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) in anhydrous dichloromethane at 0–25°C. Reaction efficiency depends on stoichiometric control of the oxidizing agent, inert atmosphere (e.g., nitrogen), and monitoring via thin-layer chromatography (TLC). Post-reaction purification involves column chromatography with silica gel and a gradient elution system (e.g., ethyl acetate/hexane). Optimizing reaction time and temperature minimizes byproducts like over-oxidized derivatives .

Q. What analytical techniques are essential for confirming the identity and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY for structural elucidation), High-Performance Liquid Chromatography (HPLC) with UV detection (≥95% purity threshold), and mass spectrometry (MS) for molecular ion confirmation are critical. Differential Scanning Calorimetry (DSC) or melting point analysis verifies crystalline stability. Purity discrepancies should be resolved using tandem LC-MS/MS to detect trace impurities or degradation products .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct reactions in a fume hood to avoid inhalation of aerosols. Store the compound in airtight containers under dry, dark conditions (≤4°C). Spill management requires neutralization with inert absorbents (e.g., vermiculite) and disposal via hazardous waste protocols. Emergency procedures for ingestion or exposure align with OSHA guidelines, including immediate decontamination and medical consultation .

Advanced Research Questions

Q. How do electronic and steric effects of the benzyl substituent influence the regioselectivity of N-oxidation in 9-Benzyladenine derivatives?

  • Methodological Answer : The benzyl group’s electron-donating resonance effects lower the energy barrier for N1-oxidation compared to N3 or N7 positions. Steric hindrance from the benzyl moiety further destabilizes alternative oxidation pathways. Computational modeling (DFT calculations) can map charge distribution and transition states, while kinetic studies (e.g., varying substituents like 9-benzhydryl vs. 9-methyl) isolate steric contributions. Contrasting pKa values (e.g., 9-benzyladenine pKa = 4.02 vs. 9-methyladenine pKa = 4.15) reveal electronic modulation of reactivity .

Q. What experimental strategies can resolve contradictions in reported N-oxidation rates under varying pH conditions?

  • Methodological Answer : Discrepancies arise from protonation states affecting nucleophilicity. Conduct pH-dependent kinetic assays (pH 3–7) with buffered solutions (e.g., phosphate/citrate) and monitor oxidation rates via UV-Vis spectroscopy. Correlate results with logP measurements (octanol-water partitioning) to assess lipophilicity’s role in reaction accessibility. Reconcile data by comparing solvent systems (polar vs. nonpolar) and verifying protonation sites via ¹⁵N-NMR .

Q. How can researchers address challenges in detecting minor metabolites or isomers of this compound in biological matrices?

  • Methodological Answer : Use ultra-high-performance LC (UHPLC) coupled with high-resolution MS (HRMS) for isomer separation and identification. Isotopic labeling (e.g., ¹³C or ²H) tracks metabolic pathways in vitro/in vivo. Solid-phase extraction (SPE) pre-concentrates low-abundance metabolites. Validate methods using synthetic standards and spike-recovery experiments in relevant matrices (e.g., liver microsomes) .

Q. What limitations exist in current computational models predicting this compound’s reactivity, and how can they be improved?

  • Methodological Answer : Existing DFT models often oversimplify solvation effects and neglect dynamic conformational changes. Incorporate explicit solvent molecules (e.g., water, DCM) in molecular dynamics (MD) simulations to improve accuracy. Validate against experimental kinetic isotope effects (KIE) and X-ray crystallography data. Machine learning algorithms trained on diverse N-oxide datasets can predict regioselectivity in novel derivatives .

Methodological Guidance for Data Contradiction Analysis

Q. How should researchers critically evaluate conflicting data on the stability of this compound in aqueous vs. organic solvents?

  • Methodological Answer : Replicate studies under standardized conditions (e.g., 25°C, inert atmosphere) using controlled water content (Karl Fischer titration). Compare degradation kinetics via HPLC-UV and identify hydrolysis byproducts (e.g., benzaldehyde via GC-MS). Assess solvent polarity’s role using Kamlet-Taft parameters. Discrepancies may stem from trace metal contaminants or light exposure, necessitating rigorous exclusion of variables .

Future Research Directions

  • Investigate enzymatic N-oxidation pathways using cytochrome P450 isoforms to compare synthetic vs. biological routes.
  • Develop green chemistry protocols using catalytic oxidants (e.g., TEMPO/O2) to reduce waste.
  • Explore this compound’s role as a cytokinin analog in plant tissue culture, with dose-response studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.